

High-Fsp3 Spirocyclic Scaffolds: A Technical Guide for Lead Optimization

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Compound of Interest

Compound Name: *7-Oxaspiro[3.5]nonan-1-amine hydrochloride*
CAS No.: 1823375-28-5
Cat. No.: B2461472

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Executive Summary

The "Escape from Flatland" initiative, formalized by Lovering et al. in 2009, fundamentally shifted medicinal chemistry from aromatic-heavy designs toward three-dimensional architectures. High Fsp3 (fraction of sp³-hybridized carbons) spirocyclic scaffolds represent the apex of this shift. Unlike flexible alkyl chains, spirocycles offer rigid 3D vector positioning; unlike flat aromatics, they disrupt crystal packing to enhance solubility. This guide provides a technical roadmap for leveraging spirocyclic scaffolds to solve specific ADME and potency bottlenecks in lead optimization.

Part 1: The Physicochemical Argument

The Fsp3 Metric & Clinical Success

Fsp3 is defined as the number of sp³-hybridized carbons divided by the total carbon count.^[1]
^[2]^[3]

- Discovery Stage: Average Fsp3 ≈ 0.36
- Marketed Drugs: Average Fsp3 ≈ 0.47^[4]^[5]

Why it matters: As Fsp3 increases, molecular complexity increases without necessarily increasing molecular weight (MW).^[6] This correlates with:

- Solubility: Planar molecules stack efficiently in crystal lattices (high lattice energy), reducing solubility. 3D spirocycles disrupt this packing ("molecular grit").
- Promiscuity: Flat, hydrophobic rings often bind non-specifically to flat hydrophobic pockets (e.g., P450s, hERG). 3D shapes are more discriminating.

Metabolic Stability via Quaternary Centers

Spirocycles inherently contain a quaternary carbon (the spiro-atom). This structural feature blocks metabolic "soft spots."

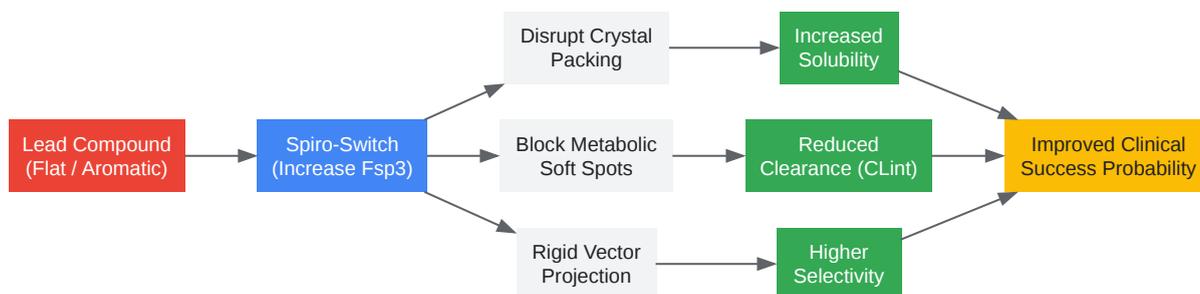
- Mechanism: CYP450 enzymes typically attack C-H bonds adjacent to heteroatoms or on aromatic rings. The quaternary spiro-carbon lacks protons, physically blocking the site of oxidation and sterically hindering approach to adjacent sites.

Data Summary: Flat vs. Spirocyclic Analogs

Table 1: Comparative Physicochemical Profiles

Property	Piperazine (Flat)	2,6-Diazaspiro[3.3]heptane (Spiro)	Impact
Vector Angle	~180° (Chair)	~180° (Rigid)	Retains vector fidelity but alters volume.
LogD	Moderate	Lower	Improved Lipophilic Ligand Efficiency (LLE).
Solubility	Moderate	High	Disruption of crystal lattice packing.
Basicity (pKa)	~9.8	~8.5 - 9.0	Tunable basicity reduces hERG liability.
Metabolic Liability	High (N-dealkylation)	Low	Quaternary center blocks oxidation.

Logic Flow: The Fsp3 Advantage



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Caption: Causal pathway linking spirocyclic modification (Fsp3 increase) to improved developability parameters.

Part 2: Structural Design & Bioisosterism

The "Spiro-Switch" Strategy

The most effective application of spirocycles is the Bioisosteric Replacement of saturated heterocycles or phenyl rings.

A. Replacing 1,4-Disubstituted Benzenes

The Spiro[3.3]heptane scaffold is a validated bioisostere for para-substituted benzene.

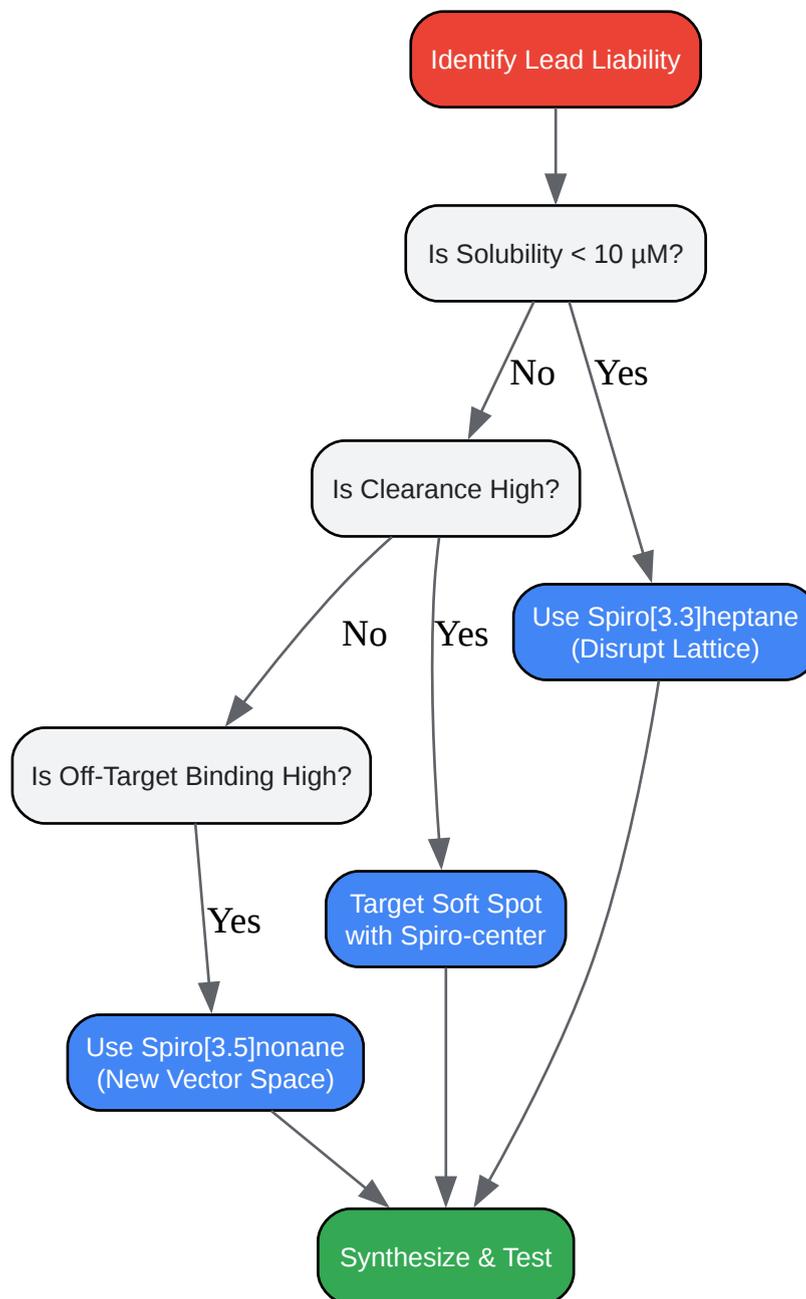
- Vector Analysis: The distance between the C2 and C6 positions in spiro[3.3]heptane mimics the para distance in benzene, but the "thickness" of the molecule increases, filling more space in the binding pocket without inducing steric clash.

B. Replacing Piperazines/Morpholines

The 2,6-Diazaspiro[3.3]heptane or 2,7-Diazaspiro[3.5]nonane scaffolds replace piperazine.

- Advantage: Piperazine can adopt a boat or chair conformation, creating entropic penalties upon binding. Spirocycles are conformationally locked, pre-paying the entropy cost of binding.

Decision Framework: When to use Spirocycles?



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Caption: Decision tree for selecting spirocyclic interventions based on specific ADME liabilities.

Part 3: Synthetic Protocols

Synthesis of Functionalized Spiro[3.3]heptanes

Accessing substituted spiro[3.3]heptanes can be challenging.[7] The most robust method for medicinal chemistry (allowing diverse substitution) is the [2+2] Cycloaddition of Keteneiminium Salts.

Target Molecule: 2-substituted-spiro[3.3]heptan-1-one (Versatile intermediate).

Protocol:

- Reagents:
 - Substrate: Methylene cyclobutane (or substituted derivative).
 - Reagent: N,N-Dimethylacetamide (DMA) or amide derivative.[8][9]
 - Activator: Triflic anhydride (Tf₂O).
 - Base: 2,4,6-Collidine.
 - Solvent: 1,2-Dichloroethane (DCE).
- Step-by-Step Workflow:
 - Activation: Cool a solution of DMA (1.2 equiv) and Collidine (1.2 equiv) in DCE to 0°C. Add Tf₂O (1.2 equiv) dropwise. Stir for 30 min to form the Keteneiminium salt.
 - Cycloaddition: Add the Methylene cyclobutane (1.0 equiv) to the reaction mixture.
 - Reflux: Heat the mixture to reflux (80°C) for 16 hours. The keteneiminium intermediate undergoes a thermal [2+2] cycloaddition with the exocyclic alkene.
 - Hydrolysis: Cool to RT. Add saturated aqueous NaHCO₃ and stir vigorously for 2 hours (hydrolyzes the iminium ion to the ketone).
 - Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
 - Purification: Flash chromatography (Hexane/EtOAc).
- Self-Validating Control Point:

- Monitoring: The formation of the keteneiminium salt is indicated by a color change (often yellow/orange).
- NMR Check: The product spiro[3.3]heptan-1-one has a characteristic carbonyl signal in C13 NMR (~210 ppm) and the disappearance of the alkene protons in H1 NMR.

Synthesis of 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere)

For the diazaspiro core, a cyclization strategy is preferred.

Protocol:

- Starting Material: Pentaerythritol tetrabromide (or tribromide monoamine derivative).
- Cyclization: React with tosylamide (TsNH₂) and K₂CO₃ in DMF at 100°C. Double displacement forms the two azetidene rings fused at the central carbon.
- Deprotection: Removal of Tosyl groups using Mg/MeOH or Na/Naphthalene yields the free amine.

Part 4: Case Study - Revumenib (SNDX-5613)

Context: Development of a Menin-MLL inhibitor for acute leukemia.^[10] Challenge: Early hits (containing piperazine) had suboptimal potency and poor pharmacokinetic profiles. The Spiro-Solution:

- Modification: Replacement of the piperazine linker with a 2,7-diazaspiro[3.5]nonane.
- Mechanistic Impact:
 - Vector Positioning: The spiro scaffold positioned the pyrimidine nitrogen to form a critical H-bond with Tyr276.^[10]
 - Cation-Pi Interaction: The rigidified secondary amine formed a high-affinity cation-pi interaction with the Tyr319/Tyr323 clamp.

- Result: This optimization was the key step in generating Revumenib (FDA Approved 2024), demonstrating superior potency and oral bioavailability compared to flat analogs.

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